molecular formula C62H75N11O15S2 B12042992 Phalloidin, Coumarin Labeled

Phalloidin, Coumarin Labeled

Cat. No.: B12042992
M. Wt: 1278.5 g/mol
InChI Key: GNSRKMXDGGXWDM-AZPABDIKSA-N
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Description

Historical Development of Phalloidin (B8060827) as an Actin Probe

The journey of phalloidin from a mushroom toxin to a vital scientific tool began with its isolation and crystallization in 1937 by Feodor Lynen and Ulrich Wieland. wikipedia.org Initially, its toxic properties were the primary focus of investigation. However, scientists soon discovered its potent and selective affinity for F-actin, the polymerized form of actin, while showing no binding to monomeric G-actin. thermofisher.comwikipedia.org This specificity was a significant breakthrough, as it allowed for the precise targeting of actin filaments within the complex cellular environment.

Phalloidin functions by binding at the interface between F-actin subunits, effectively stabilizing the filaments and preventing their depolymerization. nih.govwikipedia.org This stabilizing effect lowers the critical concentration required for actin polymerization. cytoskeleton.comcytoskeleton.com The high affinity and specificity of this interaction laid the groundwork for its use as a staining agent in microscopy, offering a clearer and more detailed visualization of the actin cytoskeleton than previously possible with antibodies. wikipedia.org

Evolution of Fluorescent Phallotoxin Derivatives for Cellular Imaging

The true potential of phalloidin as a research tool was unlocked with the development of fluorescently labeled derivatives. In 1979, a seminal development occurred with the synthesis of a fluorescent phallotoxin, which enabled the visualization of actin-containing structures in eukaryotic cells. nih.govnih.govbiorxiv.org This innovation overcame the limitations of using unlabeled phalloidin, which required more complex detection methods.

Early fluorescent conjugates, such as those labeled with fluorescein (B123965) and rhodamine, became widely adopted for their ability to stain F-actin in fixed and permeabilized cells. nih.govevidentscientific.com These fluorescent phallotoxins provided high-contrast images of actin filaments, with minimal nonspecific staining. thermofisher.com The development of these probes was a significant leap forward, allowing for more direct and detailed studies of the actin cytoskeleton's organization in various cell types and conditions. nih.govbiorxiv.org The small size of these conjugates, with a molecular weight of less than 2000 daltons, ensures that the labeled actin filaments can still interact with other actin-binding proteins. thermofisher.com

Significance of Phalloidin, Coumarin (B35378) Labeled, in Contemporary Cell Biology Research

The expansion of the fluorescent probe toolkit led to the development of phalloidin conjugated to coumarin dyes. Coumarin-phalloidin emits fluorescence in the blue region of the spectrum, a crucial feature for multicolor imaging experiments. nih.gov This allows researchers to simultaneously visualize the actin cytoskeleton alongside other cellular components labeled with green and red fluorophores, such as those based on fluorescein and rhodamine. nih.gov

The development of a coumarin-phalloidin derivative was achieved by coupling 7-Diethylamino-3-(4-isothiocyanotophenyl)-4-methylcoumarin (CPITC) to an amino-methyldithiolanophalloidin. nih.gov While its binding affinity to actin is approximately 100-fold lower than that of unconjugated phalloidin, it is still sufficient for effective staining of actin filaments. nih.govcytoskeleton.com

The availability of a blue-fluorescent phalloidin conjugate like coumarin-phalloidin is particularly valuable for high-content screening and other advanced imaging applications where multiplexing is essential. revvity.com It enables the detailed and simultaneous analysis of multiple cellular structures and processes, providing a more comprehensive understanding of cellular function. nih.gov However, it is important to note that blue-fluorescent dyes can have lower fluorescence and photostability, and cells often exhibit high autofluorescence in the blue wavelengths, which can present challenges in detecting low-abundance targets. biotium.com

Interactive Data Tables

Table 1: Properties of Phalloidin and its Fluorescent Conjugates

PropertyUnlabeled PhalloidinFluorescein-PhalloidinRhodamine-Phalloidin (B2604369)Coumarin-Phalloidin
Binding Target F-actinF-actinF-actinF-actin
Binding Affinity (Kd) ~20-36 nM cytoskeleton.comcytoskeleton.comVaries by conjugateVaries by conjugate~100-fold less than unlabeled phalloidin nih.gov
Primary Application Actin polymerization studies, control thermofisher.comcytoskeleton.comcytoskeleton.comFluorescence microscopy biorxiv.orgFluorescence microscopy evidentscientific.comd-nb.infoMulticolor fluorescence microscopy nih.gov
Fluorescence Emission N/AGreenRedBlue nih.gov
Cell Permeability Generally low rupress.orgGenerally low biotium.comGenerally low biotium.comGenerally low biotium.com

Table 2: Key Research Findings

FindingSignificanceReference(s)
Phalloidin binds specifically to F-actin, not G-actin.Enabled the specific targeting and visualization of actin filaments. thermofisher.comwikipedia.org
Fluorescent labeling of phalloidin allows direct visualization of the actin cytoskeleton.Revolutionized cellular imaging by providing a high-contrast staining method for F-actin. nih.govnih.govbiorxiv.org
Coumarin-phalloidin emits blue fluorescence.Facilitates multicolor imaging experiments, allowing simultaneous visualization of multiple cellular structures. nih.gov
The affinity of coumarin-phalloidin for actin is lower than unlabeled phalloidin but sufficient for staining.Highlights a trade-off between the fluorescent label and binding affinity, yet remains a useful tool. nih.govcytoskeleton.com

Properties

Molecular Formula

C62H75N11O15S2

Molecular Weight

1278.5 g/mol

IUPAC Name

3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide

InChI

InChI=1S/C62H75N11O15S2/c1-8-71(9-2)36-18-19-38-30(3)50(61(86)88-46(38)22-36)34-14-16-35(17-15-34)73-49(77)25-47(60(73)85)89-21-20-48(76)63-29-62(7,87)26-43-55(81)64-32(5)53(79)70-51(33(6)74)57(83)68-44-28-90-58-40(39-12-10-11-13-41(39)69-58)24-42(54(80)67-43)66-52(78)31(4)65-56(82)45-23-37(75)27-72(45)59(44)84/h10-19,22,31-33,37,42-45,47,51,69,74-75,87H,8-9,20-21,23-29H2,1-7H3,(H,63,76)(H,64,81)(H,65,82)(H,66,78)(H,67,80)(H,68,83)(H,70,79)/t31-,32-,33-,37-,42-,43-,44-,45-,47?,51+,62+/m0/s1

InChI Key

GNSRKMXDGGXWDM-AZPABDIKSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NC[C@@](C)(C[C@H]5C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H]6CSC7=C(C[C@@H](C(=O)N5)NC(=O)[C@@H](NC(=O)[C@@H]8C[C@@H](CN8C6=O)O)C)C9=CC=CC=C9N7)[C@H](C)O)C)O)C

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NCC(C)(CC5C(=O)NC(C(=O)NC(C(=O)NC6CSC7=C(CC(C(=O)N5)NC(=O)C(NC(=O)C8CC(CN8C6=O)O)C)C9=CC=CC=C9N7)C(C)O)C)O)C

Origin of Product

United States

Chemical Synthesis and Derivatization of Phalloidin with Coumarin

Phalloidin (B8060827) Core Structure and Functionalization Sites for Fluorophore Attachment

Phalloidin is a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom. Its rigid structure is responsible for its high affinity and selective binding to filamentous actin (F-actin). The native phalloidin molecule itself lacks suitable functional groups for direct conjugation to fluorophores without compromising its binding activity. Therefore, chemical modification is necessary to introduce a reactive handle for dye attachment.

A key development in this area was the synthesis of aminomethyldithiolanophalloidin. biologists.com This derivative incorporates a primary amino group, which serves as a versatile site for conjugation with various amine-reactive fluorophores, including isothiocyanate derivatives of coumarin (B35378). biologists.com The attachment of the fluorophore is strategically placed to minimize interference with the actin-binding interface of the phalloidin molecule. While conjugation of dyes can sometimes reduce the binding affinity of phalloidin to actin, the resulting probes retain sufficient avidity to be effective staining reagents. nih.gov

Synthetic Pathways for Coumarin-Phalloidin Conjugates

The primary method for synthesizing coumarin-phalloidin conjugates involves the reaction of an amino-functionalized phalloidin derivative with a coumarin molecule bearing an amine-reactive group.

Coupling of Aminomethyldithiolanophalloidin with Isothiocyanato-Coumarin Derivatives (e.g., CPITC)

A well-established synthetic route involves the coupling of aminomethyldithiolanophalloidin hydrochloride with an isothiocyanato-coumarin derivative. biologists.com A specific example is the reaction with 7-diethylamino-3-(4-isothiocyanato-phenyl)-4-methylcoumarin (CPITC) to yield a coumarin-phalloidin conjugate that fluoresces in the blue region of the spectrum. biologists.comnih.gov This reaction forms a stable thiourea (B124793) linkage between the phalloidin and the coumarin dye.

The general reaction is as follows: Aminomethyldithiolanophalloidin + Isothiocyanato-Coumarin → Coumarin-Phalloidin Conjugate

Other coumarin derivatives have also been successfully conjugated to aminomethyldithiolanophalloidin, such as 7-((4-chloro-6-diethyl-amino)-s-triazin-2-yl)amino)-3-phenylcoumarin and 7-methoxycoumarin-4-acetic acid. biologists.com However, the affinity of these particular derivatives for actin filaments was found to be poor. biologists.com

Consideration of Reaction Conditions and Yield

The coupling reaction between aminomethyldithiolanophalloidin and isothiocyanato-coumarin derivatives is typically carried out under specific conditions to ensure optimal yield and product purity. For the synthesis of CPITC-phalloidin, a solution of aminomethyldithiolanophalloidin hydrochloride is prepared in a dimethylsulfoxide (DMSO)/water mixture. biologists.com The pH of the solution is adjusted to approximately 8.5 using a base like sodium hydroxide (B78521) to deprotonate the amino group, making it nucleophilic. biologists.com The isothiocyanato-coumarin, dissolved in DMSO, is then added to the reaction mixture. biologists.com

The reaction is typically allowed to proceed for several hours at a low temperature, for instance, 12 hours at 4°C, to minimize side reactions. biologists.com Following the reaction, the solvent is removed under vacuum, and the resulting residue is dissolved in methanol (B129727) for storage. biologists.com While specific yield percentages are not always detailed in the literature, the methods are described as effective for producing the desired conjugate. biologists.com

ParameterCondition
Phalloidin Derivative Aminomethyldithiolanophalloidin hydrochloride
Coumarin Derivative 7-diethylamino-3-(4-isothiocyanato-phenyl)-4-methylcoumarin (CPITC)
Solvent 70% Dimethylsulfoxide (DMSO)
pH 8.5
Reaction Time 12 hours
Reaction Temperature 4°C
Storage In methanol at -20°C or dried in vacuo

Design Principles for Novel Coumarin-Based Phalloidin Probes

The development of new and improved fluorescent probes is an ongoing area of research in chemical biology. The design of novel coumarin-based phalloidin probes is guided by several key principles aimed at optimizing their photophysical and biological properties. acs.orgnih.gov

A primary consideration is the photophysical performance of the coumarin fluorophore. This includes having a high fluorescence quantum yield, good photostability, and a large Stokes shift to minimize spectral overlap in multicolor imaging. The chemical structure of the coumarin can be modified to tune these properties. For instance, substitution at the 7-position with electron-donating groups generally leads to highly fluorescent molecules. acs.org Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), have expanded the ability to create a diverse library of coumarin derivatives with varied substituents. acs.orgmdpi.comnih.govnih.gov

Another critical design principle is ensuring that the conjugation of the coumarin dye does not significantly impair the binding affinity of phalloidin for F-actin. biotium.com This often involves the use of linker technologies to spatially separate the fluorophore from the actin-binding site of the phalloidin. nih.gov For example, the development of trifunctional linkers that incorporate the phalloidin, a fluorophore, and a component for grafting to a hydrogel has been explored for advanced imaging techniques like expansion microscopy. nih.gov

Furthermore, the development of fluorogenic probes, which exhibit a significant increase in fluorescence upon binding to their target, is a highly desirable feature. mdpi.com This can be achieved through mechanisms like through-bond energy transfer (TBET), where the fluorescence of the coumarin is quenched by a linked moiety (like tetrazine) until a reaction, such as a bioorthogonal cycloaddition, occurs. mdpi.comnih.gov This strategy leads to a high signal-to-noise ratio in imaging experiments. mdpi.com

Molecular Interactions and Mechanistic Insights of Coumarin Labeled Phalloidin with F Actin

Binding Affinity to Filamentous Actin (F-Actin)

Quantitative Determination of Binding Dissociation Constants (Kd)

The conjugation of a coumarin (B35378) derivative to phalloidin (B8060827), a bicyclic peptide toxin from the Amanita phalloides mushroom, results in a fluorescent probe widely used for visualizing actin filaments. However, this modification impacts its binding affinity for filamentous actin (F-actin). The dissociation constant (Kd) of the actin-phalloidin complex is reported to be in the range of 3 x 10⁻⁸ M. sigmaaldrich.com In contrast, studies have shown that coumarin-labeled phalloidin exhibits a significantly lower affinity. For instance, one study determined that coumarin-phalloidin binds to F-actin with approximately 100-fold less affinity than its unconjugated counterpart. nih.govresearchgate.net Another investigation quantified this difference more precisely, indicating a 125-fold lower affinity of coumarin-phalloidin for F-actin compared to unconjugated phalloidin. biologists.com

This reduced affinity is an important consideration for its use in cellular imaging. While the affinity is lower, it is still sufficient for the compound to serve as a useful stain for actin filaments. nih.govresearchgate.netbiologists.com The affinity of fluorescent phalloidin conjugates can vary significantly, with Kd values ranging from 50 nM to 20 µM. cytoskeleton.com

Table 1: Comparative Binding Affinity for F-Actin

CompoundRelative AffinityDissociation Constant (Kd)
Unconjugated Phalloidin~100-125 times higher than Coumarin-Phalloidin nih.govresearchgate.netbiologists.com~3 x 10⁻⁸ M sigmaaldrich.com
Coumarin-Labeled Phalloidin~100-125 times lower than Unconjugated Phalloidin nih.govresearchgate.netbiologists.comVaries (e.g., 50 nM - 20 µM range for fluorescent phalloidins) cytoskeleton.com

Comparative Analysis of Binding Avidity with Unconjugated Phalloidin

The addition of the coumarin fluorophore to the phalloidin molecule is the primary reason for the observed decrease in binding avidity. While the side chain of amino acid 7 (γ-δ-dihydroxyleucine) in phalloidin is accessible for chemical modifications without a substantial loss of affinity for actin, the conjugation process can still impact the interaction. sigmaaldrich.com Research indicates that while many coumarin derivatives can be complexed with phalloidin, only a few retain a strong enough capacity to bind to actin effectively. biologists.com

Specifically, the coupling of 7-Diethylamino-3-(4-isothiocyanotophenyl)-4-methylcoumarin (CPITC) to amino-methyldithiolanophalloidin produces a coumarin-phalloidin that, despite having a 125-fold lower affinity, still possesses enough avidity to be a practical stain for actin filaments in fluorescence microscopy. biologists.com This highlights a trade-off between the fluorescent properties gained and the binding strength retained. The lower affinity can also have practical implications, as low-affinity conjugates like coumarin-phalloidin may be released from F-actin during storage before microscopic observation. cytoskeleton.com

Influence on Actin Polymerization Dynamics and Filament Stability

Stabilization of F-Actin Architectures

Phalloidin and its fluorescent conjugates are well-known for their ability to stabilize actin filaments. sigmaaldrich.com By binding to F-actin, coumarin-labeled phalloidin promotes the stability of these structures. aatbio.com This stabilization effect shifts the equilibrium between F-actin and G-actin towards the filamentous form. aatbio.com The binding of phallotoxins can lower the critical concentration for polymerization by as much as 30-fold. interchim.fr This stabilization is a key feature, making phalloidin derivatives useful tools for preserving F-actin structures in fixed cells for imaging. aatbio.com The small size of phalloidin conjugates, in comparison to antibodies, allows for denser labeling of F-actin, which can lead to more detailed imaging at high resolutions. nordicbiosite.com

Inhibition of F-Actin Depolymerization

A direct consequence of F-actin stabilization is the inhibition of its depolymerization. aatbio.com Phalloidin binding prevents the dissociation of actin subunits from the filament ends. aatbio.comaatbio.com This effectively traps the actin monomers in the filamentous state, making the filaments resistant to depolymerizing conditions such as the presence of cytochalasins, potassium iodide, and elevated temperatures. interchim.fr This inhibitory effect on depolymerization is a hallmark of the interaction between phallotoxins and F-actin. scispace.com

Structural Analysis of Phalloidin-Actin Complex Formation

The interaction between phalloidin and filamentous actin (F-actin) is a cornerstone of cytoskeletal research, primarily due to phalloidin's ability to stabilize actin filaments, preventing their depolymerization. wikipedia.org This section delves into the structural details of this interaction, particularly focusing on how coumarin-labeled phalloidin influences actin's conformation and where it binds on the actin filament.

Conformational States of Actin upon Coumarin-Phalloidin Binding

Table 1: Impact of Phalloidin Binding on Actin Conformation

Feature Effect of Phalloidin Binding Supporting Evidence
Filament Stability Significantly increased; prevents depolymerization. wikipedia.org Locks adjacent actin subunits together. wikipedia.org
Conformational State Traps F-actin in an ADP-like state. nih.govresearchgate.net Cryo-EM structures show resemblance to ADP-actin. nih.govresearchgate.net
D-Loop Dynamics Stabilizes the D-loop and restricts protofilament movement. escholarship.org Cryo-EM reconstructions reveal a constrained D-loop. escholarship.org
ATP Hydrolysis Inhibits the ATPase activity of F-actin. wikipedia.org Phalloidin binding interferes with the catalytic cycle. wikipedia.org
Coumarin Label Effect Reduces binding affinity by ~100-125 fold. nih.govbiologists.com Competitive binding assays show lower affinity. biologists.com

Identification of Specific Binding Sites on Actin Filaments

The binding site of phalloidin on F-actin has been mapped with high resolution through cryo-EM and affinity labeling studies. nih.govescholarship.orgnih.gov Phalloidin does not bind to a single actin monomer but rather at the interface of three adjacent actin subunits within the filament, effectively bridging them. nih.govresearchgate.net This binding pocket is located in a cleft between the two long-pitch helices of the F-actin structure. nih.gov

The interaction is predominantly hydrophobic, though hydrogen bonds also contribute to the stability of the complex. biorxiv.org The binding pocket is formed by residues from two main actin monomers (referred to as the nth and n+1st subunits) and makes some contact with a third (n+2nd subunit). nih.govresearchgate.net

Detailed structural analyses have identified the specific amino acid residues on actin that interact with phalloidin. nih.govresearchgate.net These residues are highly conserved across different actin isoforms. nih.gov

Key interacting residues on actin subunits include:

From the n+1 actin monomer: Glu72, His73, Ile75, Thr77, Leu110, Asn111, Pro112, Arg177, and Asp179. nih.govresearchgate.net

From the n actin monomer: Thr194, Gly197, Tyr198, Ser199, Phe200, Glu205, and Leu242. nih.govresearchgate.net

Earlier affinity labeling studies also implicated Met119, Met355, and Glu117 in the binding of phalloidin derivatives. nih.govembopress.org The bicyclic structure of phalloidin fits snugly into this pocket, and this extensive interaction buries a significant amount of surface area, nearly doubling the inter-protofilament contact. escholarship.org

When a fluorescent dye like coumarin is attached to phalloidin, it is typically conjugated to the dihydroxy-L-leucine (Loh7) residue of the phalloidin molecule. nih.gov X-ray fiber diffraction studies on rhodamine-labeled phalloidin have shown that this position faces outwards from the filament, minimizing interference with the core binding interaction. nih.gov This positioning allows the fluorophore to be exposed to the solvent while the phalloidin core remains buried in its binding pocket, thus preserving the primary binding mechanism.

Table 2: Amino Acid Residues in the Phalloidin Binding Site on F-Actin

Actin Subunit Interacting Residue Reference
n+1 Monomer Glu72 nih.gov
His73 nih.govresearchgate.net
Ile75 nih.govresearchgate.net
Thr77 nih.govresearchgate.net
Leu110 nih.govresearchgate.net
Asn111 nih.govresearchgate.net
Pro112 nih.govresearchgate.net
Arg177 nih.govresearchgate.net
Asp179 nih.govresearchgate.net
n Monomer Thr194 nih.govresearchgate.net
Gly197 nih.govresearchgate.net
Tyr198 nih.govresearchgate.net
Ser199 nih.govresearchgate.net
Phe200 nih.govresearchgate.net
Glu205 nih.govresearchgate.net
Leu242 nih.govresearchgate.net
Affinity Labeling Glu117 nih.govembopress.org
Met119 nih.govembopress.org
Met355 nih.govembopress.org

Spectroscopic Properties and Advanced Fluorescence Characterization of Coumarin Labeled Phalloidin

Excitation and Emission Maxima in Aqueous and Cellular Environments

Coumarin-labeled phalloidin (B8060827) conjugates are characterized by their fluorescence in the blue region of the spectrum, a property derived from the coumarin (B35378) fluorophore. biologists.comnih.gov These probes are typically excited by ultraviolet (UV) light, with emission wavelengths ranging from approximately 390 to 480 nm. aatbio.com The specific excitation and emission maxima can vary depending on the particular coumarin derivative used and its conjugation to the phalloidin molecule.

For instance, a conjugate of phalloidin with 7-aminomethylcoumarin (Phalloidin-AMCA) displays excitation and emission maxima of 346 nm and 434 nm, respectively. caymanchem.com Another commercially available conjugate, Atto 425 phalloidin, which features a coumarin-based structure, has an absorption maximum at 439 nm and an emission maximum at 485 nm in aqueous solution. sigmaaldrich.com A specifically synthesized coumarin-phalloidin, derived from 7-diethylamino-3-(4-isothiocyanotophenyl)-4-methylcoumarin (CPITC), was shown to have absorption and fluorescence spectra compatible with standard UV excitation filter sets around 365 nm. biologists.com

The photophysical properties of coumarin derivatives are known to be sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism. chim.itnih.govrsc.org This can lead to shifts in the excitation and emission peaks when the probe moves from an aqueous solution to the less polar, more rigid environment of the actin filament within a cell. chim.itrsc.org While many coumarin derivatives are almost non-emissive in water, they can become highly fluorescent in less polar media. nih.gov This environmental sensitivity underscores the importance of characterizing spectral properties within the specific context of cellular imaging.

Table 1: Spectroscopic Properties of Selected Coumarin-Labeled Phalloidin Conjugates

Conjugate NameExcitation Maxima (nm)Emission Maxima (nm)Source(s)
Phalloidin-AMCA346434 caymanchem.com
Atto 425 Phalloidin439485 sigmaaldrich.com
Alexa Fluor 350 phalloidin346442 thermofisher.com

Photophysical Behavior of the Coumarin Fluorophore in Conjugates

The utility of coumarin-labeled phalloidin in fluorescence microscopy is defined by the photophysical characteristics of the attached coumarin dye, including its photostability and its potential for advanced imaging applications.

Coumarin dyes are generally regarded as having moderate photostability. aatbio.com Their resistance to photobleaching is a critical factor for fluorescence microscopy, particularly during prolonged observation or image acquisition. biologists.com The photostability of a coumarin fluorophore can be enhanced through chemical modification; for example, the introduction of a trifluoromethyl (CF3) group can improve photostability. nih.gov Certain specialized coumarin derivatives, such as the Atto 425 dye, are designed to have good photostability and high fluorescence quantum yields, making them robust labels for cellular imaging. sigmaaldrich.comscbt.com The iFluor 350 dye, which is spectrally similar to AMCA, is another example of a coumarin-class dye engineered for improved photostability and higher quantum yields. aatbio.com While robust, coumarins are generally considered less photostable than other classes of dyes like Alexa Fluor or rhodamine fluorophores. thermofisher.com

The development of super-resolution microscopy (SRM) techniques, such as single-molecule localization microscopy (SMLM), relies on fluorophores that can be switched between fluorescent 'on' and 'off' states. nih.govacs.org This transient "blinking" allows for the temporal separation and precise localization of individual molecules. researchgate.net

Recent strategies have utilized coumarin as a "switching auxiliary" to create spontaneously blinking fluorophores. nih.govresearchgate.net By conjugating a coumarin dye to a rhodamine dye, it is possible to create a new probe where the coumarin moiety modulates the equilibrium of the rhodamine between its fluorescent and non-fluorescent forms. nih.gov This approach has been successfully applied to create a phalloidin conjugate, GB594-phalloidin, which exhibits the spontaneous blinking necessary for SMLM. nih.govresearchgate.net This "glitter bomb" strategy demonstrates the utility of coumarin's photoreactive properties in designing advanced probes for super-resolution imaging of the actin cytoskeleton. nih.govresearchgate.net

Photostability and Resistance to Photobleaching

Influence of Actin Binding on Fluorescent Signal Properties (e.g., fluorescence enhancement)

The interaction between coumarin-labeled phalloidin and its target, filamentous actin (F-actin), can influence the probe's fluorescent properties. A key finding is that the conjugation of a coumarin derivative to phalloidin can reduce its binding affinity for F-actin. biologists.com For one specific coumarin-phalloidin conjugate, the affinity was found to be approximately 125 times lower than that of unconjugated phalloidin. biologists.com However, the binding avidity remains sufficiently high to serve as a useful and specific stain for actin filaments in fixed cells. biologists.comnih.gov

The fluorescence of many coumarin derivatives is highly sensitive to the local environment. nih.govrsc.org They often exhibit enhanced fluorescence in nonpolar or rigidified surroundings compared to aqueous solutions. nih.govacs.org When coumarin-phalloidin binds to F-actin, the coumarin fluorophore is transferred from the aqueous buffer to the more constrained and less polar environment of the binding pocket on the actin filament. This change in the microenvironment can lead to a significant fluorescence enhancement, contributing to a strong signal and high contrast between stained and unstained regions, despite the reduced binding affinity. biologists.comnih.gov

Applications of Coumarin Labeled Phalloidin in Advanced Microscopy and Cytoskeletal Research

Visualization of F-Actin in Fixed and Permeabilized Cellular Systems

Coumarin-labeled phalloidin (B8060827) is instrumental in the visualization of F-actin within fixed and permeabilized cells. Phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, exhibits a high affinity for F-actin, preventing its depolymerization. cytoskeleton.comnih.gov When conjugated to a coumarin (B35378) dye, it provides a fluorescent tag that allows for the direct visualization of actin filaments under a microscope. nih.govbiologists.com This method is widely preferred over antibody-based techniques for actin labeling because phallotoxins bind specifically to F-actin and not to monomeric G-actin, resulting in low background fluorescence. thermofisher.com The stability and specificity of coumarin-phalloidin make it a reliable tool for examining the intricate network of actin filaments that constitute the cytoskeleton. nih.govbiologists.com

The process typically involves fixing cells with an agent like paraformaldehyde to preserve the cellular structure, followed by permeabilization with a detergent to allow the fluorescent phalloidin to enter the cell and bind to the F-actin. cytoskeleton.com The coumarin fluorophore, which emits light in the blue region of the spectrum, enables clear imaging of the actin cytoskeleton. nih.govbiologists.com This technique has been successfully applied to various cell types, including fibroblasts and endothelial cells, to study the organization of stress fibers, cortical actin, and other actin-based structures. nih.govnih.gov Researchers have used coumarin-phalloidin to observe changes in the actin cytoskeleton during cellular processes like apoptosis and in response to external stimuli. researchgate.netnih.gov

Immunofluorescence Microscopy Techniques for Cytoskeletal Imaging

Immunofluorescence microscopy is a powerful technique that utilizes the specificity of antibodies to target and visualize cellular components. In the context of cytoskeletal imaging, coumarin-phalloidin is often used in conjunction with antibodies targeting other cytoskeletal proteins, such as tubulin or vimentin. biologists.comresearchgate.net This allows for the simultaneous visualization of multiple components of the cytoskeleton within the same cell. The distinct blue fluorescence of coumarin-phalloidin provides a clear spectral separation from commonly used green (e.g., FITC, Alexa Fluor 488) and red (e.g., Rhodamine, Texas Red) fluorophores conjugated to secondary antibodies. nih.govbiologists.com This spectral separation is crucial for minimizing bleed-through between channels and ensuring accurate co-localization analysis. biologists.com

The development of coumarin-phalloidin was a significant advancement as it enabled triple-labeling experiments, which were previously challenging due to the limited availability of spectrally distinct probes for the actin cytoskeleton. nih.govbiologists.com This has allowed researchers to investigate the intricate spatial relationships and interactions between actin filaments, microtubules, and intermediate filaments. biologists.comresearchgate.net

Confocal Laser Scanning Microscopy for Three-Dimensional F-Actin Reconstruction

Confocal laser scanning microscopy (CLSM) is a high-resolution imaging technique that provides the ability to optically section a sample, thereby eliminating out-of-focus light and enabling the reconstruction of three-dimensional (3D) structures. nih.govfrontiersin.org When used with coumarin-labeled phalloidin, CLSM allows for the detailed 3D visualization of the F-actin network within cells. nih.govresearchgate.net This is particularly useful for understanding the complex spatial organization of the actin cytoskeleton, which plays a critical role in cell shape, motility, and division.

By acquiring a series of optical sections (a z-stack) through a cell stained with coumarin-phalloidin, researchers can generate a high-resolution 3D model of the F-actin architecture. researchgate.net This has been employed to study the distribution of actin filaments in various cellular compartments and to analyze the structural changes in the cytoskeleton in response to different experimental conditions. nih.govresearchgate.net The clarity and detail provided by CLSM are essential for accurately interpreting the complex 3D arrangement of actin filaments. nih.gov

Multi-Parameter Imaging with Complementary Fluorescent Probes

The distinct spectral properties of coumarin-labeled phalloidin make it an ideal tool for multi-parameter imaging, where multiple cellular components are visualized simultaneously using a variety of fluorescent probes. nih.govbiologists.com Its blue fluorescence can be effectively combined with green, red, and far-red emitting fluorophores to label different proteins or cellular structures. nih.govbiologists.com This capability is essential for studying the complex interplay between different elements of the cytoskeleton and other cellular organelles.

Triple Immunofluorescence Microscopy Strategies for Cytoskeletal Co-localization

The introduction of coumarin-phalloidin has significantly facilitated triple immunofluorescence microscopy for cytoskeletal research. nih.govbiologists.com This technique allows for the simultaneous labeling of F-actin with coumarin-phalloidin, and two other cytoskeletal proteins, such as tubulin and vimentin, with antibodies conjugated to green and red fluorophores like fluorescein (B123965) and rhodamine, respectively. nih.govbiologists.comresearchgate.net

A typical triple-labeling experiment would involve the following steps:

Fixing and permeabilizing the cells.

Incubating with a mixture of primary antibodies against the two target proteins (e.g., mouse anti-tubulin and rabbit anti-vimentin).

Washing to remove unbound primary antibodies.

Incubating with a mixture of secondary antibodies conjugated to different fluorophores (e.g., FITC-conjugated anti-mouse and rhodamine-conjugated anti-rabbit).

Washing to remove unbound secondary antibodies.

Staining with coumarin-phalloidin to label F-actin.

Mounting and imaging using a fluorescence microscope with appropriate filter sets to separate the different fluorescent signals. researchgate.net

This approach provides a comprehensive view of the entire cytoskeleton, enabling detailed analysis of the co-localization and spatial organization of its three main components. biologists.com

Simultaneous Visualization of G-Actin and F-Actin Pools

While phalloidin is specific for F-actin, other probes can be used to visualize the monomeric G-actin pool. Deoxyribonuclease I (DNase I) is a protein that binds with high affinity to G-actin. nih.govuct.ac.za By conjugating DNase I to a fluorescent dye, such as fluorescein, it is possible to visualize the distribution of G-actin within the cell. nih.govnih.gov

The simultaneous use of coumarin-phalloidin (or another spectrally distinct phalloidin conjugate) and fluorescently labeled DNase I allows for the visualization of both F-actin and G-actin pools within the same cell. nih.govnih.gov This dual-labeling strategy has revealed that G-actin is often diffusely distributed throughout the cytoplasm, with higher concentrations in the perinuclear region, while F-actin is organized into distinct filamentous structures. nih.gov This technique is invaluable for studying the dynamics of actin polymerization and depolymerization, as it allows for the direct observation of the interconversion between the monomeric and filamentous forms of actin. nih.gov

Quantitative Morphometric Analysis of Actin Architecture

Beyond qualitative visualization, coumarin-labeled phalloidin staining can be used for the quantitative analysis of actin architecture. By employing image analysis software, researchers can extract a variety of morphometric parameters from fluorescence microscopy images of phalloidin-stained cells. mdpi.comscispace.com These parameters can provide objective and quantitative data on the organization of the actin cytoskeleton.

Some of the key parameters that can be quantified include:

Total filament length: The total length of all actin filaments within a cell or a specific region of interest. mdpi.com

Average filament length: The mean length of individual actin filaments. mdpi.com

Filament density/occupancy: The fraction of the cellular area or volume that is occupied by actin filaments. scispace.com

Filament orientation: The degree to which actin filaments are aligned in a particular direction. mdpi.com

Bundling: The extent to which actin filaments are organized into thicker bundles or stress fibers. scispace.com

This quantitative approach allows for the objective comparison of actin architecture between different cell types, under different experimental conditions, or in response to genetic modifications. mdpi.comscispace.com For example, software like FilaQuant has been developed to automate the quantification of these parameters from confocal microscopy images, enabling high-throughput analysis. mdpi.com Such quantitative data is crucial for understanding the mechanisms that regulate the organization and dynamics of the actin cytoskeleton. researchgate.net

F-Actin Distribution and Network Density Mapping

Coumarin-labeled phalloidin is employed to stain and quantify filamentous actin (F-actin) in cells, providing insights into its distribution and the density of actin networks. fishersci.finih.gov Due to its small size, it can effectively penetrate and label densely packed actin structures. biologists.com This allows researchers to map out the intricate organization of the actin cytoskeleton, from stress fibers to the fine meshworks at the cell periphery. nih.govoeaw.ac.at For instance, studies have used coumarin-phalloidin to quantify F-actin content in cells, revealing increased actin accumulation under certain experimental conditions. nih.gov The staining patterns can reveal the zonation of actin networks within tissues and the specific arrangements of microfilaments in different cell types. researchgate.net

Assessment of Microfilament Organization and Dynamics

The probe is instrumental in assessing the organization and dynamic rearrangements of microfilaments. nih.govoeaw.ac.at While phalloidin itself stabilizes actin filaments against depolymerization, the dynamic nature of the actin cytoskeleton can be inferred from snapshots of its organization in cells under different conditions. oeaw.ac.atinterchim.fr It helps in visualizing various actin-based structures, including stress fibers, lamellipodia, and podosomes, which are crucial for cell motility and adhesion. oeaw.ac.atnih.gov Changes in microfilament organization in response to cellular signals or the introduction of actin-binding proteins can be effectively monitored using coumarin-phalloidin staining. nih.gov

Advanced Super-Resolution Microscopy Modalities

The advent of super-resolution microscopy has pushed the boundaries of what can be visualized within a cell. nih.govuib.no These techniques overcome the diffraction limit of light, enabling the observation of subcellular structures with near-molecular resolution. uib.no

Single-Molecule Localization Microscopy (SMLM) Utilizing Coumarin-Phalloidin

Single-Molecule Localization Microscopy (SMLM) is a super-resolution technique that relies on the sequential activation and localization of individual fluorophores to construct a high-resolution image. nih.govuib.no While cyanine (B1664457) and rhodamine dyes are commonly used in SMLM, the development of new labels is crucial for advancing this imaging modality. nih.govnih.gov Strategies have been developed to create spontaneously blinking fluorophores by combining rhodamine and coumarin dyes. nih.gov Phalloidin conjugates of these novel dyes, such as GB594-phalloidin, have been successfully used for SMLM imaging of the actin cytoskeleton. researchgate.net This direct labeling approach avoids the linkage error associated with antibody-based staining, providing a more accurate representation of the actin structures. researchgate.net

Probing Actin Dynamics in Specific Cellular Processes (e.g., lamellipodial formation, retrograde flow)

Coumarin-phalloidin staining is valuable for studying the role of actin in dynamic cellular processes like the formation of lamellipodia and retrograde actin flow. nih.govnih.gov Lamellipodia are thin, sheet-like protrusions at the leading edge of motile cells, driven by actin polymerization. elifesciences.org Retrograde flow is the continuous movement of the actin network away from the leading edge. nih.govelifesciences.org Studies have used coumarin-phalloidin to visualize the dense actin networks within lamellipodia and to analyze how the expression of certain proteins affects these structures and disrupts normal retrograde flow. nih.govresearchgate.net

In Vitro Studies of Actin Filament Dynamics and Actin-Binding Proteins

In vitro assays are essential for dissecting the molecular mechanisms of actin dynamics and the function of actin-binding proteins.

Assays for Actin Polymerization and Depolymerization Rates

Fluorescently labeled phalloidin, including coumarin-labeled variants, can be used in in vitro assays to study actin polymerization and depolymerization. interchim.fr Phalloidin's ability to stabilize F-actin is a key feature in these experiments, as it prevents depolymerization. interchim.frresearchgate.net The fluorescence enhancement of some phallotoxin derivatives upon binding to F-actin can be used to measure the kinetics of actin polymerization. thermofisher.com While phalloidin itself inhibits depolymerization, other molecules that affect this process can be studied in its presence to understand their mechanisms. nih.gov For instance, the effect of proteins that sever or promote depolymerization of actin filaments can be quantified by observing changes in fluorescently labeled actin filaments. thermofisher.comnih.gov

Table 1: Research Findings on Coumarin-Labeled Phalloidin Interactive table available in the online version.

Research Area Finding Reference
F-Actin Distribution Used to quantify F-actin content, showing increased accumulation in transfected cells. nih.gov
Microfilament Organization Reveals detailed structures like stress fibers and lamellipodial meshworks. oeaw.ac.atresearchgate.net
Super-Resolution Microscopy Phalloidin conjugates of coumarin-rhodamine dyes enable high-resolution SMLM imaging. nih.govresearchgate.net
Lamellipodial Dynamics Visualizes dense actin networks in lamellipodia and disruptions to retrograde flow. nih.govresearchgate.net

| In Vitro Actin Dynamics | Used to stabilize F-actin for studying polymerization and the effects of actin-binding proteins. | interchim.frthermofisher.com |

Investigation of Interactions with Actin-Associated Proteins (e.g., gelsolin, nebulin)

Coumarin-labeled phalloidin serves as a valuable tool in advanced microscopy for elucidating the complex interactions between filamentous actin (F-actin) and its associated proteins. Its distinct blue fluorescence facilitates multi-labeling experiments, allowing researchers to simultaneously visualize F-actin and other cytoskeletal components or actin-binding proteins tagged with different colored fluorophores. nih.govbiologists.com This capability is particularly useful for studying the regulatory functions of proteins like nebulin and gelsolin, which modulate actin filament structure and dynamics.

Detailed Research Findings: Nebulin Interaction

Nebulin is a giant actin-binding protein found in skeletal muscle, where it is thought to regulate the length and stability of thin actin filaments. biologists.com Studies using fluorescent phalloidins have been instrumental in understanding the competitive relationship between nebulin and phalloidin for binding sites on the actin filament.

Initial observations revealed that in skeletal myofibrils, which contain nebulin, the binding of rhodamine-phalloidin (B2604369) was inhibited and non-uniform. biologists.comupstate.edu This contrasted with the uniform and random binding seen in cardiac myofibrils, which lack nebulin, suggesting that nebulin sterically hinders or allosterically inhibits phalloidin binding. biologists.com

To directly visualize this interplay, researchers employed a dual-labeling strategy using coumarin-phalloidin. In these experiments, ghost myofibrils (myofibrils with myosin extracted) from rabbit skeletal muscle were first incubated with coumarin-phalloidin to label the F-actin filaments. Subsequently, the same myofibrils were treated with rhodamine-labeled antibodies to detect the location of nebulin. biologists.com

The results demonstrated a clear inverse relationship between coumarin-phalloidin binding and the presence of nebulin. Regions of the myofibril that showed high levels of blue fluorescence from coumarin-phalloidin corresponded to areas where the red fluorescence from the anti-nebulin antibody was absent, indicating that nebulin had been displaced. biologists.com Furthermore, the study revealed that phalloidin binding and the subsequent displacement of nebulin proceeded directionally from the pointed end of the actin filaments. This led to the "unzipping" model, which proposes that phalloidin cooperatively displaces nebulin from the actin filament. biologists.com

Table 1: Experimental Findings on Coumarin-Phalloidin and Nebulin Interaction

Experimental ComponentDescriptionObservation/ResultReference
Biological ModelGhost rabbit skeletal myofibrils (myosin extracted).This model preserves the native thin filament architecture, including actin, nebulin, and other associated proteins. biologists.com
Labeling Reagents1. Coumarin-phalloidin (blue fluorescence) to visualize F-actin. 2. Rhodamine-labeled anti-nebulin antibodies (red fluorescence) to visualize nebulin.Allows for simultaneous visualization and comparison of F-actin and nebulin localization within the same myofibril. biologists.com
Experimental ProcedureMyofibrils were incubated with coumarin-phalloidin for 30 minutes, followed by the introduction of labeled anti-nebulin antibodies.This sequential labeling allows for the assessment of how phalloidin binding affects nebulin's position. biologists.com
Key FindingA competitive and inverse relationship was observed.Regions with high coumarin-phalloidin binding showed low nebulin signal, indicating phalloidin displaces nebulin from the actin filament. The displacement proceeded from the pointed ends of the filaments. biologists.com

Detailed Research Findings: Gelsolin Interaction

Gelsolin is a potent actin-binding protein that plays a crucial role in actin filament dynamics by severing existing filaments and capping their barbed ends to prevent monomer addition. nih.govnih.gov The interaction of gelsolin with F-actin can be effectively monitored using fluorescently labeled phalloidin. While many studies have utilized rhodamine-conjugated phalloidin for this purpose, the principles are applicable to other fluorescent variants like coumarin-phalloidin, especially in experiments requiring multi-color imaging. nih.govthermofisher.com

The fluorescence of some phalloidin conjugates is enhanced upon binding to F-actin. The severing action of gelsolin breaks the filament, leading to the release of phalloidin and a corresponding change in fluorescence intensity. This phenomenon has been used to measure the kinetics of gelsolin-mediated actin filament severing. thermofisher.com

Furthermore, research has shown that gelsolin can actively displace phalloidin from actin filaments. biologists.com The kinetics of this interaction with phalloidin-stabilized F-actin have been analyzed to distinguish the separate steps of gelsolin binding to the side of an actin filament and the subsequent severing event. In one such kinetic study using tetramethylrhodamine-labeled phalloidin, researchers were able to determine the rate constants for gelsolin binding, dissociation, and the final severing of the phalloidin-stabilized filament. nih.gov The use of coumarin-phalloidin would be advantageous in similar assays where another component of the system, such as a different actin-binding protein or gelsolin itself, is labeled with a green or red fluorophore.

Table 2: Principles of Using Fluorescent Phalloidin to Investigate Gelsolin-Actin Interaction

Methodological PrincipleDescriptionApplication in ResearchReference
Fluorescence-Based Severing AssayThe enhancement of fluorescence from a phalloidin conjugate (e.g., rhodamine-phalloidin) upon binding F-actin is exploited. Gelsolin-induced severing causes phalloidin release and a measurable decrease in fluorescence.Used to determine the kinetics and extent of actin filament severing by gelsolin. nih.govthermofisher.com
Competitive DisplacementGelsolin binds to actin filaments and can displace bound phalloidin. This competition can be monitored to understand the mechanism of gelsolin action.Helps to characterize the distinct kinetic phases of gelsolin activity, separating the initial binding event from the severing action. biologists.comnih.gov
Multi-Color VisualizationThe blue fluorescence of coumarin-phalloidin allows F-actin to be visualized alongside gelsolin or other proteins labeled with green (e.g., FITC, Alexa Fluor 488) or red (e.g., Rhodamine, Alexa Fluor 555) fluorophores.Enables the study of the co-localization and spatial dynamics of gelsolin and F-actin within cellular structures like podosomes. nih.govnih.govresearchgate.net

Methodological Considerations and Challenges in Utilizing Coumarin Labeled Phalloidin

Optimization of Fixation and Permeabilization Protocols for F-Actin Integrity

The primary goal of fixation is to preserve the cellular architecture in a life-like state. For F-actin, this is particularly challenging due to its dynamic nature. The choice of fixative and the subsequent permeabilization strategy to allow the entry of the phalloidin (B8060827) probe are pivotal for maintaining the integrity of delicate actin structures. nih.gov

The selection of a fixative is arguably the most critical step in preparing cells for phalloidin staining. The two main types of fixatives, cross-linking aldehydes and denaturing alcohols, have markedly different effects on F-actin preservation.

Paraformaldehyde (PFA) , a formaldehyde-based cross-linking fixative, is the most recommended agent for phalloidin staining. cytoskeleton.comcytoskeleton.com It preserves the quaternary structure of F-actin, which is necessary for the high-affinity binding of phalloidin. cytoskeleton.comcellsignal.com Optimal results are often achieved with 4% PFA, sometimes in specialized buffers like PEM or cytoskeleton buffer to better preserve delicate filament networks. nih.gov Using methanol-free formaldehyde (B43269) is crucial, as methanol (B129727) can disrupt F-actin during fixation and hinder phalloidin binding. aatbio.com

Glutaraldehyde (B144438) , another aldehyde fixative, is also effective and can provide excellent preservation of actin filament structure. cytoskeleton.comcytoskeleton.com It is often used in combination with formaldehyde to enhance the cross-linking and stabilization of the cytoskeleton. tandfonline.com However, glutaraldehyde can increase background autofluorescence, which may be a concern depending on the imaging setup.

Methanol , an organic solvent, is a denaturing fixative that works by dehydrating the cell and precipitating proteins. It is generally considered unsuitable for phalloidin staining because it destroys the native conformation of F-actin that phalloidin recognizes. cytoskeleton.comcellsignal.combiologists.com This can lead to a failure to see any staining or the labeling of artificial structures. cellsignal.combiologists.com Therefore, methanol fixation should be avoided when using phalloidin probes. cytoskeleton.combiotium.com

FixativeMechanismEffect on F-Actin for Phalloidin StainingRecommendation
Paraformaldehyde (PFA)Cross-links proteinsExcellent preservation of F-actin quaternary structure, allowing for strong phalloidin binding. cytoskeleton.comnih.govHighly Recommended
GlutaraldehydeCross-links proteinsProvides good preservation of actin morphology, often used with PFA. cytoskeleton.comtandfonline.com May increase autofluorescence.Recommended, often in combination with PFA
MethanolDenatures and precipitates proteinsDestroys the native F-actin conformation, preventing phalloidin binding. cytoskeleton.comcellsignal.combiologists.comNot Recommended

Once cells are fixed, the plasma membrane must be permeabilized to allow the coumarin-labeled phalloidin to enter the cell and bind to F-actin. This step must be gentle enough to avoid extracting lipids and proteins that could disrupt cytoskeletal organization.

Commonly used permeabilizing agents are non-ionic detergents like Triton X-100 and saponin (B1150181) .

Triton X-100 is a potent detergent that effectively permeabilizes the plasma membrane. nih.gov A typical concentration is 0.1-0.5% in a buffered solution. cytoskeleton.comnih.gov

Saponin is a milder detergent that selectively removes cholesterol from the plasma membrane, creating pores while leaving intracellular membranes largely intact. This can be advantageous for preserving the architecture of membrane-associated actin. tandfonline.com

In some protocols, fixation and permeabilization are performed simultaneously. For instance, a combination of paraformaldehyde, glutaraldehyde, and saponin in a single step has been shown to be highly effective at preserving dynamic actin structures like lamellipodia. tandfonline.comresearchgate.net Other strategies for intracellular delivery, though less common for fixed-cell phalloidin staining, include various physical methods like electroporation, which creates transient pores in the membrane. nih.govbiorxiv.org

Comparative Analysis of Fixatives (e.g., paraformaldehyde, glutaraldehyde versus methanol)

Potential for Staining Artifacts and Interpretation Challenges in Cellular Contexts

While phalloidin is a highly specific probe for F-actin, its use is not without challenges in interpretation. The process of fixation and staining, as well as the interaction of phalloidin with the actin itself, can potentially introduce artifacts.

Phalloidin is known to stabilize actin filaments and promote polymerization by preventing depolymerization. wikipedia.org This property raises the question of whether phalloidin can induce the formation of artificial actin aggregates or bundles that are not present in the living cell. Some studies have suggested that phalloidin can induce actin to form aggregates or "islands" within the cytoplasm. wikipedia.orgpnas.org However, other research argues that the appearance of actin bundles after phalloidin staining reflects genuine biological structures that are produced in specific cellular contexts, and not artifacts induced by the probe itself. frontiersin.org For example, one study noted the absence of such bundles in surface cells while they were abundant in the embryo sac of the same sample, suggesting a biological origin rather than a universal, probe-induced artifact. frontiersin.org

The actin cytoskeleton is a crowded environment, with a multitude of actin-binding proteins (ABPs) that regulate filament dynamics and organization. These endogenous proteins can sometimes interfere with the binding of phalloidin to F-actin. For instance, proteins like cofilin, which alters the twist of the actin filament, have been shown to interfere with phalloidin staining. biologists.comnih.gov This can lead to an underrepresentation of certain F-actin populations, such as cofilin-decorated filaments, in the final image. Similarly, other myofibrillar proteins like nebulin in muscle cells may interfere with uniform phalloidin binding along thin filaments. upstate.edu This highlights that a lack of phalloidin signal does not always equate to an absence of F-actin. nih.gov

Debate on Phalloidin-Induced Actin Bundles versus Biological Structures

Comparative Efficacy with Other Actin Labeling Reagents

Coumarin-labeled phalloidin is one of several tools available for visualizing the actin cytoskeleton. Its efficacy is best understood in comparison to other common reagents, such as actin antibodies and genetically encoded probes like Lifeact. nih.gov

Actin Antibodies: Antibodies can be raised to target actin, but they often recognize both filamentous (F-actin) and monomeric (G-actin) forms, which can lead to higher background signals compared to F-actin-specific phalloidin. cytoskeleton.com The performance of actin antibodies is also highly dependent on the fixation method, and they may show different staining patterns under various conditions. tandfonline.comresearchgate.net Phalloidin, being much smaller than an antibody, allows for denser labeling of filaments, which can result in more detailed images at high resolution. wikipedia.orgnordicbiosite.com

Genetically Encoded Probes (e.g., Lifeact, F-tractin, Utrophin): Probes like Lifeact, a 17-amino-acid peptide fused to a fluorescent protein, are widely used for live-cell imaging of F-actin. nih.gov When comparing phalloidin to these probes in fixed cells, studies have found both similarities and differences.

Lifeact: Some studies report that Lifeact provides comparable image resolution to phalloidin in super-resolution microscopy and offers advantages like lower cost and more continuous labeling of thin filaments. nih.govresearchgate.netnih.gov However, other work suggests Lifeact can be excluded from certain actin structures like lamellipodia where phalloidin stains readily. tandfonline.com Furthermore, some actin-binding proteins can prevent Lifeact from accessing its binding site. biologists.comresearchgate.net

F-tractin: F-tractin has been shown to reproduce the staining pattern of phalloidin more closely than other live-cell probes in certain cell types, revealing similar radial filamentous structures. tandfonline.comnih.govresearchgate.net

Utrophin: Utrophin-based probes may fail to label membrane-proximal actin networks that are easily visualized with phalloidin. tandfonline.comnih.gov

A key takeaway is that no single probe is perfect, and different probes can exhibit biases in their localization. tandfonline.com Phalloidin is often considered the "gold standard" for staining F-actin in fixed samples due to its small size and high specificity for filaments. biologists.comtandfonline.com

Actin ProbeTargetPrimary ApplicationAdvantagesDisadvantages
Coumarin-PhalloidinF-actinFixed CellsHigh specificity for F-actin, small size allows dense labeling, stable signal. wikipedia.orgnordicbiosite.comToxic to live cells, requires permeabilization, binding can be blocked by some ABPs. biologists.comnih.gov
Actin AntibodiesG- and F-actinFixed CellsCan be used with methanol fixation. cellsignal.comMay have higher background, larger size can limit labeling density, staining is highly fixation-dependent. cytoskeleton.comtandfonline.comnordicbiosite.com
Lifeact-FPF-actinLive CellsEnables live-cell imaging of actin dynamics.Can be excluded from some actin structures, binding can be blocked by ABPs. tandfonline.combiologists.com
F-tractin-FPF-actinLive CellsCan closely mimic phalloidin staining in some contexts. tandfonline.comnih.govMay induce actin bundling at high expression levels. researchgate.net

Contrast with Fluorescent Protein-Tagged Actin for Live-Cell Applications

The visualization of the actin cytoskeleton in living cells is crucial for understanding dynamic cellular processes. While coumarin-labeled phalloidin is a powerful tool for staining F-actin in fixed cells, its application in live-cell imaging is limited, drawing a stark contrast with fluorescent protein-tagged actin.

Fluorescent proteins (FPs), such as Green Fluorescent Protein (GFP) and its variants, can be fused to actin to monitor its dynamics in real-time. cytoskeleton.com This method allows for the observation of actin polymerization, depolymerization, and translocation within living cells. However, this approach is not without its drawbacks. The fusion of a relatively large protein tag like GFP to actin can lead to steric hindrance, potentially altering the normal function and localization of actin. researchgate.netcytoskeleton.com For instance, GFP-actin fusions have been reported to interfere with cell migration, response to mechanical stress, and even nuclear import. researchgate.netnih.gov Furthermore, the expression of FP-tagged actin can result in a high background signal from the unbound, monomeric G-actin pool, which can obscure the visualization of filamentous F-actin structures. cytoskeleton.com The photostability of some fluorescent proteins can also be a limiting factor, reducing the duration of imaging experiments, although more photostable variants are continually being developed. researchgate.net

In contrast, coumarin-labeled phalloidin offers the advantage of a small molecular size, which minimizes interference with actin filament function. wikipedia.org However, the primary limitation of phalloidin conjugates, including those with coumarin (B35378), is their inability to readily cross the membranes of living cells. wikipedia.orgaatbio.combiotium.com This impermeability restricts their use primarily to fixed and permeabilized cells. aatbio.comcytoskeleton.com While methods like microinjection or the use of cationic liposomes can introduce phalloidin into live cells, these techniques can be invasive and may induce cellular stress or alter cell motility. cytoskeleton.comwikipedia.orgbiotium.com Moreover, once inside a living cell, phalloidin's high affinity for and stabilization of F-actin effectively halts actin dynamics, leading to toxic effects and eventual cell death. wikipedia.orgplos.org This stabilization artifact prevents the study of the natural, dynamic behavior of the actin cytoskeleton.

Therefore, while fluorescent protein tags allow for the study of actin dynamics in live cells, they may introduce functional and localization artifacts. Coumarin-labeled phalloidin, on the other hand, provides a high-resolution snapshot of the F-actin network but is generally unsuitable for observing the dynamic processes within a living cell due to its toxicity and membrane impermeability.

Advantages over Antibody-Based Actin Staining

When visualizing the actin cytoskeleton in fixed cells, both fluorescently labeled phalloidin and actin-specific antibodies are common tools. However, coumarin-labeled phalloidin and other phalloidin conjugates present several distinct advantages over antibody-based methods.

A primary advantage of phalloidin conjugates is their small size compared to antibodies. wikipedia.orgnordicbiosite.com This smaller molecular footprint allows for denser labeling of F-actin filaments, which can result in more detailed and higher-resolution images. nordicbiosite.com The larger size of antibodies can cause steric hindrance, potentially limiting their access to actin filaments within dense cytoskeletal networks.

Furthermore, phalloidin exhibits a high binding affinity specifically for the filamentous form of actin (F-actin) over its monomeric counterpart (G-actin). cytoskeleton.comaatbio.com This specificity leads to low background fluorescence and a high contrast between stained filaments and unstained areas of the cell. cytoskeleton.comaatbio.com In contrast, some actin antibodies may bind to both F-actin and G-actin, increasing the potential for non-specific staining and a lower signal-to-noise ratio. aatbio.com

Another significant advantage is the broad species cross-reactivity of phalloidin. The binding affinity of phalloidin for actin is largely conserved across different species of plants and animals. biotium.cominterchim.frthermofisher.comthermofisher.com This is not always the case with antibodies, which are generated against specific epitopes and may not recognize actin from a different species, necessitating the selection of a species-specific antibody.

Finally, the staining procedure with phalloidin is often more straightforward and convenient. Phalloidin derivatives are water-soluble and can be used at nanomolar concentrations to selectively stain F-actin in fixed and permeabilized cells. aatbio.comthermofisher.com Antibody-based staining protocols can be more complex and time-consuming, often involving multiple incubation and wash steps with primary and secondary antibodies. While some studies have noted that phalloidin staining can be more labile over time compared to antibody staining, for immediate imaging, it provides a reliable and high-quality method for F-actin visualization. biotium.com

Evaluation Against Other Fluorescent Phalloidin Conjugates (e.g., Alexa Fluor, Rhodamine)

Spectral Properties: Coumarin dyes are known for their blue to blue-green fluorescence, with excitation typically in the ultraviolet (UV) or near-UV range and emission in the blue part of the spectrum (~410 to 470 nm). biologists.comnih.govaatbio.com This makes coumarin-phalloidin suitable for multicolor imaging experiments where it can be combined with green and red fluorophores. biologists.com However, a potential drawback of its short-wavelength excitation is the potential for overlap with cellular autofluorescence. In contrast, Alexa Fluor dyes offer a wide range of colors spanning the entire visible spectrum and into the near-infrared, providing greater flexibility in experimental design. thermofisher.comuci.edu Rhodamine dyes typically emit in the red-orange region of the spectrum. thermofisher.com

Binding Affinity and Staining Quality: The conjugation of a fluorophore to phalloidin can sometimes affect its binding affinity for F-actin. For instance, coumarin-phalloidin has been shown to have a significantly lower binding affinity (approximately 100-fold less) than unconjugated phalloidin. biologists.comnih.gov While its affinity is still sufficient for it to be a useful actin stain, this lower affinity can lead to a less stable signal, with the probe potentially dissociating from the F-actin during storage or washing steps. biologists.comnih.govcytoskeleton.com In contrast, conjugates like Alexa Fluor phalloidins are designed to maintain a high affinity for F-actin, resulting in stable and high-quality staining. biotium.com Some studies have noted that the specific fluorophore can influence the quality of the image, with Phalloidin-488 (Alexa Fluor 488) revealing more detailed actin structures compared to other conjugates under super-resolution microscopy. tandfonline.com

The following table provides a comparative overview of the general properties of these phalloidin conjugates.

FeatureCoumarin-PhalloidinAlexa Fluor-PhalloidinRhodamine-Phalloidin (B2604369)
Excitation/Emission Range UV/Blue-GreenFull Spectrum (UV to Near-IR)Green/Red-Orange
Brightness ModerateHigh to Very HighModerate to High
Photostability ModerateHigh to Very HighModerate
Binding Affinity Lower than unconjugated phalloidin biologists.comnih.govHighHigh
Primary Use Case Multicolor imaging with green/red probes biologists.comGeneral actin staining, high-resolution and super-resolution microscopy tandfonline.comMulticolor imaging, often replaced by more photostable red dyes thermofisher.com

Limitations in Live-Cell Imaging due to Cell Permeability

A significant and well-documented limitation of phalloidin and its fluorescent conjugates, including coumarin-labeled phalloidin, is their general inability to cross the plasma membrane of living cells. wikipedia.orgaatbio.combiotium.complos.org This inherent membrane impermeability severely restricts their application in live-cell imaging studies. biotium.comcytoskeleton.com

Phalloidin is a bicyclic peptide toxin that is not readily taken up by most cell types. wikipedia.org Therefore, to stain F-actin in cells, the cell membrane must first be fixed and permeabilized, a process that kills the cell. aatbio.comcytoskeleton.com This requirement makes it impossible to use standard phalloidin staining protocols to study the dynamic processes of the actin cytoskeleton in its native, living state.

While some specialized techniques have been explored to introduce phalloidin into living cells, such as microinjection or the use of cationic liposomes, these methods are often invasive, technically challenging, and can induce cellular stress that may alter the very processes being studied. cytoskeleton.comwikipedia.orgbiotium.com Furthermore, even if successfully introduced into a live cell, the fundamental mechanism of phalloidin's interaction with actin presents another major obstacle. Phalloidin binds with high affinity to F-actin and stabilizes the filaments, preventing their depolymerization. wikipedia.orgaatbio.comthermofisher.com This stabilization disrupts the natural and highly dynamic equilibrium of actin polymerization and depolymerization, which is essential for cellular functions like motility, division, and shape change. wikipedia.org The disruption of these dynamics is toxic to the cell and ultimately leads to cell death. wikipedia.org

Some studies have reported that certain cell types, like inner ear hair cells, may exhibit a low level of phalloidin permeation through active transport pathways. nih.gov However, this is not a general phenomenon and does not overcome the issue of actin stabilization and toxicity. In one study, while phalloidin did not alter the capillary barrier in a normal state, it did offer protection against damage from hypoxia, suggesting some interaction with the cellular machinery. nih.gov

Future Directions and Novel Applications of Coumarin Labeled Phalloidin Research

Development of Advanced Coumarin (B35378) Fluorophores for Phalloidin (B8060827) Conjugation

The continuous evolution of fluorescence microscopy necessitates the parallel development of fluorophores with enhanced properties. For phalloidin conjugates, this means creating coumarin derivatives that are brighter, more resistant to photobleaching, and possess sophisticated photophysical behaviors like blinking and photoswitching, which are crucial for super-resolution techniques.

A primary goal in fluorophore development is to maximize the signal output (brightness) and its duration under intense illumination (photostability). acs.org Brighter probes allow for lower, less disruptive concentrations and shorter exposure times, while greater photostability is essential for long-term imaging and techniques requiring high laser power.

Strategic chemical modifications to the coumarin scaffold are a key approach. For instance, replacing traditional dialkylamino groups with a strained, three-membered aziridine (B145994) ring has been shown to significantly boost fluorescence quantum yield and photostability in several dye families, including coumarins. acs.org This modification effectively suppresses the twisted intramolecular charge transfer (TICT) state, a major non-radiative decay pathway that quenches fluorescence. acs.org Another strategy involves creating coumarin-derived dendrimers, which are multi-branched structures that can generate a more intense fluorescence signal compared to a single fluorophore molecule. plos.org

Researchers have also developed new families of coumarin-based fluorophores, such as the "COUPY" series, which exhibit far-red to near-infrared (NIR) emission, large Stokes shifts, high photostability, and excellent brightness. acs.org The key to their design is the N-alkylation of a pyridine (B92270) moiety, which allows for fine-tuning of the photophysical properties. acs.org Similarly, incorporating a trifluoromethyl group at the C4 position of the coumarin structure is a known method to improve quantum yield and photostability. nih.gov

Table 1: Strategies for Enhancing Coumarin Brightness and Photostability

StrategyMechanismResulting ImprovementReference
Aziridinyl Substitution Suppresses Twisted Intramolecular Charge Transfer (TICT), a non-radiative decay pathway.Enhanced brightness and superior photostability. acs.org
Dendrimer Formation Creates a multi-fluorophore structure that amplifies the signal.High emission intensity and strong signal brightness. plos.org
"COUPY" Scaffolds N-alkylation of a pyridine moiety on the coumarin base.Far-red/NIR emission, large Stokes shifts, high photostability, and brightness. acs.org
Trifluoromethylation Addition of a trifluoromethyl group at the C4 position.Improved quantum yield and photostability. nih.gov

The advent of single-molecule localization microscopy (SMLM) techniques like dSTORM has driven the demand for fluorophores that can be switched between fluorescent (on) and dark (off) states. This allows for the temporal separation of individual molecular emissions, enabling image reconstruction at resolutions far beyond the diffraction limit of light.

A novel and general strategy to create such probes is the "glitter bomb" approach, which involves conjugating a 7-aminocoumarin (B16596) to a rhodamine dye. nih.govresearchgate.net This combination yields fluorophores that are either photochromic (light-activated) or spontaneously blink, depending on the specific rhodamine structure used. nih.govresearchgate.net For example, combining a Si-rhodamine with a coumarin can produce a photochromic derivative that can be activated with violet light (405 nm). researchgate.netbiorxiv.org This strategy has been successfully used to create a phalloidin conjugate (GB₅₉₄-phalloidin) for high-resolution imaging of actin filaments. nih.govbiorxiv.org

The underlying mechanism involves the coumarin acting as a "switching auxiliary". researchgate.net In the excited state, the coumarin undergoes intramolecular charge transfer, which influences the electronic structure of the attached rhodamine, facilitating its transition into a dark, lactone state or a transiently fluorescent, zwitterionic state. nih.gov This allows for precise control over the blinking kinetics, which can even be tuned by adjusting the pH of the imaging buffer. biorxiv.org Genetically encoded methods are also being explored, where coumarin lysines can be incorporated into proteins to act as light-activated caging groups, demonstrating the versatility of coumarin's photoresponsive properties. acs.org

Engineering for Enhanced Brightness and Photostability

Strategies for Improved Cell Permeability of Phalloidin Conjugates

A significant limitation of phalloidin conjugates, including those with coumarin, is their inability to cross the plasma membrane of live cells. revvity.comnih.govbiotium.com Consequently, their use has been largely restricted to cells that have been fixed and permeabilized, a process that can introduce artifacts and precludes the study of dynamic actin rearrangements in living systems. nih.govabcam.com

Overcoming this barrier is a key area of research. One reported method for delivering phalloidin into living cells involves the use of cationic liposomes as a delivery vehicle. biotium.com Another approach involves designing novel coumarin dyes with intrinsic cell permeability. For example, the "COUPY" dyes, due to their low molecular weights, demonstrate excellent cell permeability and can accumulate in specific organelles within minutes. acs.org While not yet reported as phalloidin conjugates, these permeable scaffolds represent a promising direction.

Intriguing research in live hair cells of the inner ear has revealed a novel entry mechanism for fluorophore-conjugated phalloidin. nih.gov This study demonstrated that phalloidin uptake is not passive but is actively modulated by P2Y receptors, a class of metabotropic receptors. nih.gov Antagonists of these receptors blocked phalloidin entry, while specific P2Y receptor ligands stimulated its uptake. nih.gov This finding suggests that cell-type-specific uptake mechanisms may exist and could potentially be exploited for targeted delivery in live cells. Other strategies focus on developing entirely new actin probes, such as the recently designed red fluorescent coumarin dye CTC, which binds actin directly without the need for the phalloidin peptide, thereby potentially offering different permeability characteristics. researchgate.net

Integration with Emerging Advanced Microscopy Techniques (e.g., lattice light-sheet microscopy)

The enhanced properties of new coumarin-phalloidin probes are synergistic with the capabilities of advanced microscopy platforms. These technologies offer improvements in resolution, speed, and gentleness (i.e., reduced phototoxicity), enabling more detailed and dynamic imaging of the actin cytoskeleton.

Lattice light-sheet microscopy, for example, illuminates the sample with a thin plane of light, significantly reducing out-of-focus excitation and thus minimizing phototoxicity and photobleaching. nih.govaps.orguni-goettingen.de This makes it one of the gentlest techniques for live-cell imaging and ideal for capturing rapid, three-dimensional data of sensitive structures. nih.gov The use of bright and photostable coumarin-phalloidin conjugates with this technology would allow for prolonged 3D imaging of actin dynamics in contexts where cell viability is paramount.

Coumarin-phalloidin conjugates are also being applied in various super-resolution modalities. The development of blinking and photochromic coumarin derivatives is directly aimed at SMLM techniques (e.g., dSTORM), allowing for the visualization of actin filaments with nanoscale precision. nih.govbiorxiv.org Furthermore, coumarin-phalloidin has been used with confocal microscopy to obtain high-resolution 3D datasets of F-actin distribution, for example, within the immunological synapse. csic.esresearchgate.net The reduced photobleaching of newer coumarin derivatives is also beneficial for STED microscopy, another super-resolution technique that uses high laser power. uni-heidelberg.de

Innovative Applications in Quantitative Structural Biology and Mechanobiology

The ability to precisely visualize F-actin with advanced coumarin-phalloidin probes opens the door to quantitative analysis of cytoskeletal architecture and its role in cellular mechanics. Instead of purely descriptive imaging, researchers can now extract numerical data on filament organization, density, and orientation.

For instance, studies on lymphocyte activation have used phalloidin staining with confocal microscopy to quantify changes in F-actin density in specific cellular regions, such as the centrosomal area. csic.es By combining F-actin staining with labels for other structures (like the centrosome), researchers have established a direct quantitative correlation between the decrease in centrosomal F-actin and the polarization of the centrosome toward the immunological synapse. csic.es This type of analysis provides mechanistic insights into how the actin cytoskeleton drives complex cellular processes.

In the field of mechanobiology, which studies how physical forces and changes in cell mechanics contribute to development, physiology, and disease, these probes are invaluable. By growing cells on substrates with defined topographies, such as nanowire grids, and staining with phalloidin, it is possible to observe correlations between local actin alignment and the global orientation of the cell. researchgate.net This indicates a coordination of the cytoskeleton across different length scales and provides a method to study how cells sense and respond to their physical environment. The high-resolution images afforded by new probes and microscopes allow for detailed analysis of stress fibers, lamellipodial structures, and other actin-based machinery responsible for force generation and transmission. biorxiv.org

Synergistic Use with Chemigenetic Labeling Approaches (e.g., PRIME, HaloTag) for Targeted Actin Visualization

While coumarin-phalloidin is a powerful tool for staining the entire F-actin pool, other methods are emerging for visualizing specific subsets of actin or for robust live-cell imaging. Chemigenetic labeling techniques, which combine genetic engineering with small-molecule probes, offer such capabilities and can be used synergistically with phalloidin staining.

One such method is Probe Incorporation Mediated by Enzymes (PRIME), which uses an engineered ligase to attach a coumarin-based probe to a small, genetically encoded peptide tag (LAP2). nih.gov By fusing this tag to β-actin, researchers can specifically label the actin cytoskeleton with coumarin in living cells. nih.gov A direct comparison showed that the coumarin signal from PRIME labeling of β-actin overlaps well with subsequent phalloidin staining in fixed cells, validating the specificity of the chemigenetic approach while highlighting its unique advantage of being compatible with live cells. nih.gov

Q & A

Q. What experimental protocols are recommended for Coumarin-labeled Phalloidin staining in fixed cells?

Coumarin-labeled Phalloidin requires permeabilization of fixed cells (e.g., with 0.1% Triton X-100) to access actin filaments. A standard protocol includes:

  • Diluting the conjugate (1:50–1:200) in PBS or blocking buffer .
  • Incubating for 1–2 hours at room temperature or 37°C, followed by PBS washes .
  • Co-staining with nuclear dyes (e.g., DAPI) and mounting with antifade reagents to minimize photobleaching.
    Validation should include negative controls (e.g., untreated cells or Cytochalasin B-treated samples to disrupt actin) .

Q. How does Coumarin-labeled Phalloidin differ spectrally from other actin probes (e.g., FITC, TRITC)?

Coumarin has distinct excitation/emission peaks (λex 384 nm; λem 470 nm), enabling blue fluorescence, unlike FITC (λex 495 nm/λem 519 nm) or TRITC (λex 547 nm/λem 572 nm). This allows multiplex imaging with green/red probes (e.g., Alexa Fluor 488/594) without spectral overlap .

Q. What are critical considerations for minimizing photobleaching during imaging?

Coumarin’s photostability is moderate compared to TRITC but inferior to far-red dyes. Mitigation strategies include:

  • Using antifade mounting media (e.g., ProLong Diamond).
  • Limiting light exposure during acquisition.
  • Validating signal retention over time using time-lapse controls .

Advanced Research Questions

Q. How can quantitative analysis of actin filament density be achieved using Coumarin-labeled Phalloidin?

Advanced workflows involve:

  • Image analysis : Software (e.g., FIJI/ImageJ) to measure fluorescence intensity per cell, normalized to cell area. Thresholding can exclude background .
  • Cross-validation : Comparing results with alternative probes (e.g., SiR-actin) or biochemical assays (e.g., actin polymerization ELISA) .
  • Statistical rigor : Replicate experiments (n ≥ 3) and use ANOVA for multi-group comparisons .

Q. What experimental designs address conflicting data on actin dynamics in migratory vs. stationary cells?

Discrepancies may arise from fixation artifacts or cell cycle variations. Solutions include:

  • Live-cell imaging : Combining Coumarin-labeled Phalloidin with transient permeabilization (e.g., saponin) for real-time actin tracking .
  • Z-stack imaging : Capturing 3D actin networks to avoid sampling bias in polarized cells.
  • Multi-parametric analysis : Correlating actin density with migration speed (e.g., scratch assay metrics) .

Q. How can Coumarin-labeled Phalloidin be integrated into multiplexed imaging workflows?

For multi-channel studies:

  • Spectral unmixing : Use narrowband filters to separate Coumarin (blue) from GFP (green) and mCherry (red) .
  • Sequential staining : Label actin first, followed by antibodies (to prevent cross-reactivity).
  • Validation : Verify absence of bleed-through using single-stained controls .

Q. What are the limitations of Coumarin-labeled Phalloidin in super-resolution microscopy?

Coumarin’s lower brightness and photostability compared to newer dyes (e.g., Alexa Fluor 350) may limit signal-to-noise ratios in techniques like STED or PALM. Mitigation includes:

  • Higher conjugate concentrations (1:20 dilution).
  • Pairing with photoswitchable buffers .

Methodological Troubleshooting

Q. How to resolve inconsistent actin staining across cell lines?

Variability may stem from differences in actin polymerization rates or fixation methods. Recommendations:

  • Optimize fixation: Compare paraformaldehyde (4%, 15 min) vs. methanol (-20°C, 10 min).
  • Adjust permeabilization time (5–15 min) for dense matrices (e.g., fibroblasts) .
  • Validate with phalloidin-negative cell lines (e.g., treated with Latrunculin A) .

Q. What controls are essential for validating actin probe specificity?

Critical controls include:

  • Negative controls : Cells treated with actin-depolymerizing agents (e.g., Cytochalasin D).
  • Competition assays : Pre-incubation with unlabeled phalloidin to block binding.
  • Cross-reactivity checks : Test secondary antibodies in Phalloidin-only samples .

Data Presentation Guidelines

Q. How should actin morphology data be visualized and statistically analyzed?

  • Imaging : Include maximum-intensity projections for 3D samples.
  • Quantification : Use box plots for fluorescence intensity distributions; heatmaps for spatial actin patterns.
  • Statistics : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.